molecular formula C19H20FNO2S B12846689 Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate

Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate

Cat. No.: B12846689
M. Wt: 345.4 g/mol
InChI Key: JSSJPYHAZNEQJD-UHFFFAOYSA-N
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Description

Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a fluorinated phenyl ring, and a tetrahydrothiopyran moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Phenyl Intermediate:

    Introduction of the Tetrahydrothiopyran Moiety: The next step involves the formation of the tetrahydrothiopyran ring, which can be achieved through cyclization reactions involving sulfur-containing reagents.

    Coupling with Benzyl Carbamate: The final step involves the coupling of the fluorinated phenyl intermediate with benzyl carbamate under suitable reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzyl (3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the tetrahydrothiopyran ring, in particular, differentiates it from other similar compounds and may contribute to its unique reactivity and applications.

Properties

Molecular Formula

C19H20FNO2S

Molecular Weight

345.4 g/mol

IUPAC Name

benzyl N-[3-fluoro-4-(thian-4-yl)phenyl]carbamate

InChI

InChI=1S/C19H20FNO2S/c20-18-12-16(6-7-17(18)15-8-10-24-11-9-15)21-19(22)23-13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H,21,22)

InChI Key

JSSJPYHAZNEQJD-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F

Origin of Product

United States

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